molecular formula C11H16ClN B1355284 N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 22583-90-0

N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B1355284
CAS RN: 22583-90-0
M. Wt: 197.7 g/mol
InChI Key: PQAPZLYBZRDKKF-UHFFFAOYSA-N
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Description

“N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride” is a chemical compound with the CAS Number: 22583-90-0 . It has a molecular weight of 197.71 . The IUPAC name for this compound is N-methyl-1,2,3,4-tetrahydro-2-naphthalenamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N.ClH/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5,11-12H,6-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 210-212°C . The compound’s density is 1.0±0.1 g/cm³ , and it has a boiling point of 260.6±29.0°C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C , and the enthalpy of vaporization is 49.8±3.0 kJ/mol . The index of refraction is 1.551 , and the molar refractivity is 51.5±0.4 cm³ .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • Results : The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Organic Synthesis

    • Application : Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a chemical compound, possesses diverse applications in scientific research.
    • Methods : Its structural complexity enables investigation into various fields like medicinal chemistry, material science, and organic synthesis.
  • Pharmaceutical Research

    • Application : ®-1,2,3,4-Tetrahydro-1-naphthylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .
    • Results : 1,2,3,4-Tetrahydro-1-naphthylamine has been used in the preparation of new chiral phosphine-aminophosphine ligands .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Rapid Synthesis of 1,2,3-Trisubstituted Indoles

    • Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
    • Methods : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
  • Pharmaceutical Research

    • Application : Sertraline, a compound similar to “N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride”, has been used in the treatment of depression, obsessive-compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), and various anxiety disorders .
    • Results : Sertraline (5 μM) prevents acid sphingomyelinase activation and subsequent ceramide release induced by infection with replication-deficient vesicular stomatitis virus pseudoviral particles (pp-VSV) presenting the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike protein in Vero cells .
  • Dye Removal

    • Application : An amine-rich porous adsorbent (ARPA) has been developed for the adsorptive removal of anionic dyes from aqueous solutions .
    • Methods : The adsorption process reaches equilibrium in a remarkably short timeframe of just 20 minutes .
    • Results : ARPA has demonstrated an exceptional maximum adsorption capacity, with values of 675.68 mg/g for Amaranth (ART) and 534.76 mg/g for Tartrazine (TTZ). It maintains a high level of original removal efficiency for both ART (76.8%) and TTZ (78.9%) even after five consecutive cycles of adsorption and desorption .
  • Synthesis of Quinolone Derivatives

    • Application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAPZLYBZRDKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544258
Record name N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS RN

22583-90-0
Record name N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nakao, H Suzuki, H Ueno, H Iwasaki… - Bioorganic & Medicinal …, 2015 - Elsevier
Optimization of a new series of S-adenosyl-l-homocysteine hydrolase (AdoHcyase) inhibitors based on non-adenosine analogs led to very potent compounds 14n, 18a, and 18b with IC …
Number of citations: 7 www.sciencedirect.com
中尾朗 - (No Title), 2016 - repository.dl.itc.u-tokyo.ac.jp
ホモシステインは含硫アミノ酸の 1 つであり, 同じく含硫必須アミノ酸であるメチオニンの代謝産物の 1 つである. メチオニンは, メチオニンアデノシルトランスフェラーゼによってアデノシンと結合すること…
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp

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